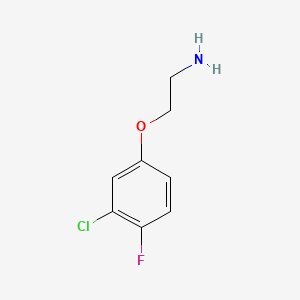

2-(3-Chloro-4-fluorophenoxy)ethanamine

Description

2-(3-Chloro-4-fluorophenoxy)ethanamine (CAS: 914086-51-4) is a halogen-substituted phenoxyethanamine derivative with the molecular formula C₈H₁₀Cl₂FNO (as the hydrochloride salt) and a molar mass of 226.07 g/mol. Structurally, it consists of an ethanamine backbone linked to a 3-chloro-4-fluorophenoxy group. The compound is classified as an irritant (Xi hazard symbol) and is stored at room temperature .

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c9-7-5-6(12-4-3-11)1-2-8(7)10/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFXEBKDXWTUOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCN)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(3-Chloro-4-fluorophenoxy)ethanamine with five analogs, highlighting substituents, molecular formulas, molar masses, and key properties:

Key Observations:

- Halogen Effects: The dual chloro-fluoro substitution in the target compound may enhance lipophilicity and receptor interaction compared to mono-halogenated analogs like 2-(4-fluorophenoxy)ethanamine .

- Phenoxy vs.

- Chirality : (S)-1-(4-Chloro-3-fluorophenyl)ethanamine demonstrates the impact of stereochemistry, which is absent in the target compound .

Pharmacological and Toxicological Considerations

- NBOMe Series Contrast: While NBOMe derivatives (e.g., 25I-NBOMe) share an ethanamine backbone, they feature a benzyl group and methoxy substitutions, leading to high serotonin receptor (5-HT₂A) affinity and notable toxicity . The target compound lacks these groups, suggesting divergent pharmacological profiles.

- Toxicity : The irritant classification of the target compound contrasts with the severe neurotoxicity of NBOMes, which are associated with fatalities .

Q & A

Q. What synthetic routes are recommended for preparing 2-(3-Chloro-4-fluorophenoxy)ethanamine, and what key reagents are involved?

Methodological Answer: A common approach involves nucleophilic substitution of 3-chloro-4-fluorophenol with a β-aminoethyl group. For instance, bromoethylamine derivatives can react with 3-chloro-4-fluorophenol under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO. Key parameters include maintaining a reaction temperature of 60–80°C and monitoring pH to prevent side reactions. Catalysts such as tetrabutylammonium bromide may improve efficiency .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

- NMR (¹H and ¹³C): Identify aromatic protons (δ 6.8–7.5 ppm) and ethanamine chain signals (δ 3.2–3.6 ppm for CH₂NH₂). Compare with PubChem data for structurally similar compounds like 2-(4-chlorophenyl)ethanamine (InChIKey: SRXFXCKTIGELTI-UHFFFAOYSA-N) .

- Mass Spectrometry (MS): Confirm molecular weight (calculated 189.62 g/mol for C₈H₉ClFNO) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.

- Storage: Keep in airtight containers at 2–8°C to prevent degradation.

- Waste Disposal: Neutralize acidic/basic waste with dilute HCl/NaOH and dispose via certified hazardous waste agencies .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale synthesis?

Methodological Answer:

- Catalyst Optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- pH Control: Maintain pH 8–10 to avoid protonation of the amine group.

- Scale-Up Parameters: Conduct reactions under reflux with continuous stirring (72 hours) and monitor yield via HPLC. Pilot trials report >75% yield under optimized conditions .

Q. How to resolve discrepancies in reported physical properties (e.g., melting point) of this compound?

Methodological Answer:

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

Q. How to assess the compound’s potential as a pharmaceutical intermediate?

Methodological Answer:

- In Vitro Assays: Test binding affinity to serotonin or dopamine receptors using radioligand displacement assays.

- Metabolic Stability: Use liver microsome models (e.g., human CYP450 enzymes) to evaluate metabolic pathways.

- Structure-Activity Relationship (SAR): Compare with controlled analogs (e.g., 2C-C, CAS 88441-14-9) to identify bioactivity trends .

Notes on Data Contradictions

- Physical Property Variability: Discrepancies in melting points or solubility may stem from isomerization (e.g., ortho vs. para substitution) or residual solvents. Always cross-reference with high-purity standards .

- Synthetic Yield Differences: Contradictions in yields often relate to solvent choice (DMF vs. DMSO) or reaction time. Systematic optimization using Design of Experiments (DoE) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.